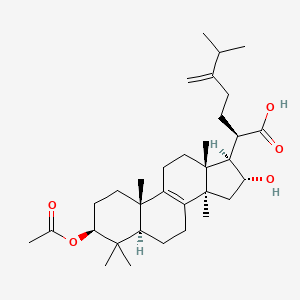

Pulchinenoside A

科学研究应用

脉根皂苷 A 具有广泛的科学研究应用:

化学: 用于作为三萜皂苷研究中的参考化合物。

生物学: 研究其在调节细胞过程(如凋亡和血管生成)中的作用。

医学: 探索其在治疗炎症性疾病、癌症和神经退行性疾病中的潜力。

工业: 用于开发天然健康产品和补充剂

作用机制

脉根皂苷 A 通过各种分子靶点和途径发挥其作用:

抗炎: 抑制 TNF-α/NF-κB 信号通路,从而减少炎症。

抗癌: 通过激活 Bcl-2/Bax-caspase-3 信号通路诱导癌细胞凋亡。

类似化合物:

脉根皂苷 C(白头翁皂苷 B4): 另一种来自白头翁的三萜皂苷,具有相似的药理特性。

白头翁皂苷 A3: 脉根皂苷 A 的同义词,突出了其结构相似性.

独特性: 脉根皂苷 A 因其独特的分子结构而独一无二,这使其能够与多个生物靶点相互作用。 它能够调节 NMDA 受体并增强突触可塑性,使其有别于其他类似化合物 .

生化分析

Biochemical Properties

Pulchinenoside A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound acts as a non-competitive modulator of NMDA receptors, enhancing synaptic plasticity and facilitating spatial memory in adult mice . Additionally, it has been shown to protect PC12 cells from apoptosis at dosages ranging from 0.1 to 10 μg/ml . These interactions highlight the compound’s potential in neuroprotection and cognitive enhancement.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to induce cancer cell apoptosis, inhibit tumor angiogenesis, and protect organs via anti-inflammatory and antioxidant measures . The compound activates the Bcl-2/Bax-caspase-3 signaling pathway, leading to apoptosis in cancer cells . Furthermore, this compound modulates cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum biological activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to NMDA receptors, inhibiting NMDA-evoked currents in hippocampal neurons . This binding interaction results in the inhibition of NMDA-induced neuronal cell death. Additionally, this compound influences gene expression by modulating various signaling pathways, including the Bcl-2/Bax-caspase-3 pathway, which is crucial for apoptosis regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability and sustained biological activity in both in vitro and in vivo studies . Long-term exposure to this compound has demonstrated consistent neuroprotective and anticancer effects, with minimal degradation observed under controlled conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate dosages (e.g., 30 to 100 mg/kg) enhance synaptic plasticity and spatial memory in mice . Higher dosages may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites contribute to the compound’s overall biological activity and therapeutic potential.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s distribution is influenced by its interaction with NMDA receptors and other cellular components . This interaction facilitates its localization and accumulation in target tissues, enhancing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and interacts with NMDA receptors on the cell membrane . This localization is essential for its role in modulating synaptic plasticity and protecting neurons from excitotoxicity.

准备方法

合成路线和反应条件: 脉根皂苷 A 可从白头翁的根中提取。提取过程通常涉及使用甲醇或乙醇等溶剂来分离皂苷。 然后使用色谱技术纯化粗提物,以获得纯形式的脉根皂苷 A .

工业生产方法: 脉根皂苷 A 的工业生产涉及从白头翁根中进行大规模提取,然后进行纯化过程,例如高效液相色谱 (HPLC)。 使用先进的提取和纯化技术可确保化合物的高产量和纯度 .

化学反应分析

反应类型: 脉根皂苷 A 经历各种化学反应,包括:

氧化: 这种反应可以改变皂苷结构中存在的羟基。

还原: 还原反应可以改变三萜结构中的双键。

取代: 取代反应可以在皂苷分子中引入不同的官能团.

常用试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,烷基化试剂.

主要生成产物: 从这些反应中形成的主要产物包括具有修饰药理性质的脉根皂苷 A 的各种衍生物 .

相似化合物的比较

Pulchinenoside C (Anemoside B4): Another triterpenoid saponin from Pulsatilla chinensis with similar pharmacological properties.

Anemoside A3: A synonym for Pulchinenoside A, highlighting its structural similarity.

Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with multiple biological targets. Its ability to modulate NMDA receptors and enhance synaptic plasticity sets it apart from other similar compounds .

属性

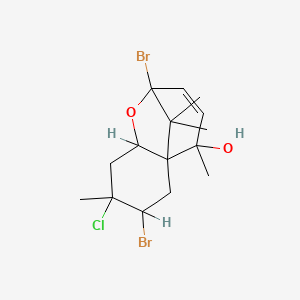

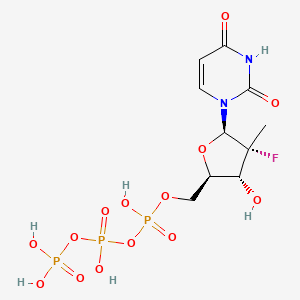

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O12/c1-20(2)22-10-15-41(36(48)49)17-16-39(6)23(28(22)41)8-9-26-37(4)13-12-27(38(5,19-42)25(37)11-14-40(26,39)7)52-35-33(30(45)24(43)18-50-35)53-34-32(47)31(46)29(44)21(3)51-34/h21-35,42-47H,1,8-19H2,2-7H3,(H,48,49)/t21-,22-,23+,24-,25+,26+,27-,28+,29-,30-,31+,32+,33+,34-,35-,37-,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNDTNDJSXYNKT-DVIRKNLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4[C@]3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471131 | |

| Record name | Anemoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129724-84-1 | |

| Record name | Anemoside A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Anemoside A3's antidepressant-like effects?

A1: Anemoside A3 rapidly reverses depression-like behaviors by enhancing α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor (AMPAR)-mediated neurotransmission in the temporoammonic-CA1 pathway. Specifically, it normalizes the chronic stress-induced weakening of AMPAR signaling and upregulates the expression of synaptic GluA2-lacking AMPARs in the stratum lacunosum-moleculare (SLM). []

Q2: Does Anemoside A3 interact with the serotonin system to exert its antidepressant effects?

A2: Research suggests that the serotonin system is not involved in Anemoside A3's antidepressant-like effects. []

Q3: How does Anemoside A3 impact macrophage polarization, and what are the implications for triple-negative breast cancer (TNBC)?

A3: Anemoside A3 inhibits macrophage M2-like polarization, a process implicated in TNBC metastasis. [] By preventing this polarization, Anemoside A3 reduces the expression of pro-tumorigenic factors like CCL2, VEGF, CCL7, and MMP-9, ultimately suppressing TNBC metastasis in vivo. []

Q4: What signaling pathway is involved in Anemoside A3's inhibition of M2 macrophage polarization?

A4: Anemoside A3 appears to inhibit the phosphorylation of STAT3, a key transcription factor driving M2 macrophage polarization, without significantly affecting JAK2 phosphorylation. [] This suggests a potential mechanism for its anti-metastatic effects in TNBC.

Q5: What role does Anemoside A3 play in modulating immune responses in the context of experimental autoimmune encephalomyelitis (EAE)?

A5: Anemoside A3 ameliorates EAE severity by inhibiting T helper 17 (Th17) cell responses. [] It achieves this by downregulating the expression of Th1 and Th17 cytokines in activated T cells, potentially by inhibiting the activation of STAT4 and STAT3 transcription factors crucial for Th1 and Th17 cell differentiation, respectively. []

Q6: What is the molecular formula and weight of Anemoside A3?

A6: This information is currently unavailable in the provided research papers. Further investigation into its chemical structure and properties is needed.

Q7: Is there any spectroscopic data available for Anemoside A3?

A7: The provided research papers do not offer specific details regarding the spectroscopic data of Anemoside A3.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Anemoside A3?

A8: While limited information is available specifically on Anemoside A3's ADME properties, research on other Pulsatilla chinensis saponins, such as pulchinenosides, suggests they exhibit poor gastrointestinal absorption. [, ]

Q9: Are there any pharmacokinetic studies available for Anemoside A3?

A9: The provided research papers do not include specific pharmacokinetic data for Anemoside A3. Further studies are necessary to understand its absorption, distribution, metabolism, and excretion profile.

Q10: What in vitro models have been used to study the effects of Anemoside A3?

A10: In vitro studies utilized extracellular field potential recordings in hippocampal slices to investigate the impact of Anemoside A3 on synaptic transmission. [] Additionally, cell culture experiments with macrophages demonstrated its effects on M2-like polarization and the expression of pro-tumorigenic factors. []

Q11: What animal models have been used to investigate Anemoside A3's efficacy?

A11: Researchers have employed mouse models of depression, including the forced swim test, tail suspension test, chronic mild stress, and chronic social defeat stress models, to assess Anemoside A3's antidepressant-like activity. [] Furthermore, its anti-metastatic potential was evaluated in a mouse model of TNBC lung metastasis using 4T1-Luc cells. [] In addition, EAE mice were utilized to evaluate the immunomodulatory effects of Anemoside A3. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

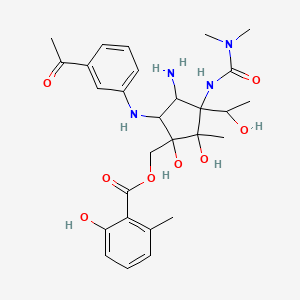

![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1678274.png)